molecular formula C3H7NaS B7802320 sodium;propane-1-thiolate

sodium;propane-1-thiolate

Cat. No.: B7802320
M. Wt: 98.14 g/mol
InChI Key: XVSFHIIADLZQJP-UHFFFAOYSA-M
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Description

Sodium propane-1-thiolate, also known as sodium 1-propanethiolate, is an organosulfur compound with the molecular formula CH₃CH₂CH₂SNa. It is a salt derived from propane-1-thiol and sodium. This compound is known for its strong nucleophilic properties, making it a valuable reagent in organic synthesis. It is typically found as a solid and is highly reactive due to the presence of the thiolate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium propane-1-thiolate can be synthesized through several methods:

Industrial Production Methods: Industrial production of sodium propane-1-thiolate typically follows similar synthetic routes but on a larger scale, ensuring the purity and consistency required for commercial applications.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Alkyl halides are common reagents, and reactions are typically carried out in polar aprotic solvents.

    Oxidation: Iodine (I₂) or other mild oxidants are used under controlled conditions to avoid over-oxidation.

Major Products:

    Thioethers: Formed from nucleophilic substitution reactions.

    Disulfides: Formed from oxidation reactions.

Scientific Research Applications

Sodium propane-1-thiolate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for sodium propane-1-thiolate involves its strong nucleophilic properties. The thiolate anion (S⁻) readily attacks electrophilic centers in organic molecules, facilitating nucleophilic substitution and dealkylation reactions. This reactivity is due to the high polarizability of sulfur, which makes the thiolate anion a more effective nucleophile compared to oxygen-based nucleophiles .

Comparison with Similar Compounds

  • Sodium Methanethiolate (CH₃SNa)
  • Sodium Ethanethiolate (C₂H₅SNa)
  • Sodium 2-Propanethiolate (C₃H₇SNa)

Comparison:

Properties

IUPAC Name

sodium;propane-1-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8S.Na/c1-2-3-4;/h4H,2-3H2,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSFHIIADLZQJP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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